Acetylcysteine Zinc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

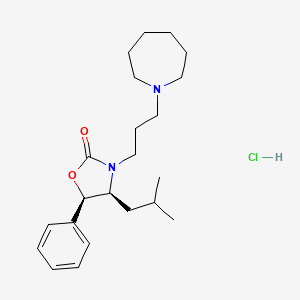

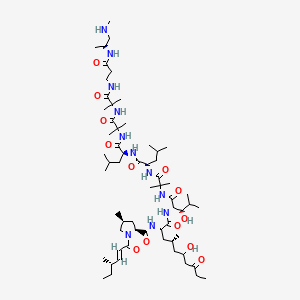

Acetylcysteine zinc: is a compound formed by the combination of acetylcysteine and zinc. Acetylcysteine, also known as N-acetyl-L-cysteine, is a derivative of the amino acid cysteine and is widely recognized for its antioxidant properties. Zinc is an essential trace element that plays a crucial role in various biological processes. The combination of acetylcysteine and zinc is used for its potential therapeutic benefits, particularly in the fields of medicine and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acetylation of L-cysteine: The synthesis of acetylcysteine begins with the acetylation of L-cysteine. This reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution.

Formation of Acetylcysteine Zinc: The this compound complex is formed by reacting N-acetyl-L-cysteine with a zinc salt, such as zinc acetate or zinc chloride.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic routes. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared Spectroscopy (FT-IR) are used for quality control and characterization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetylcysteine zinc can undergo oxidation reactions, where the thiol group of acetylcysteine is oxidized to form disulfides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol.

Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products:

Oxidation: Disulfides and other oxidized forms of acetylcysteine.

Reduction: Reduced forms of reactive oxygen species.

Substitution: Derivatives of acetylcysteine with different functional groups.

Scientific Research Applications

Chemistry:

Antioxidant Research: Acetylcysteine zinc is extensively studied for its antioxidant properties and its ability to scavenge free radicals.

Catalysis: The compound is used in catalytic processes due to its ability to stabilize reactive intermediates.

Biology:

Cellular Protection: this compound is used to protect cells from oxidative stress and damage.

Enzyme Regulation: The compound plays a role in regulating the activity of various enzymes involved in cellular metabolism.

Medicine:

Respiratory Disorders: this compound is used as a mucolytic agent to treat conditions like chronic bronchitis and cystic fibrosis.

Detoxification: The compound is used as an antidote for acetaminophen overdose due to its ability to replenish glutathione levels.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Glutathione Synthesis: Acetylcysteine zinc acts as a precursor for the synthesis of glutathione, a major antioxidant in the body.

Reactive Oxygen Species Scavenging: The compound directly scavenges reactive oxygen species, reducing oxidative stress.

Enzyme Modulation: this compound modulates the activity of various enzymes involved in detoxification and cellular protection.

Comparison with Similar Compounds

Properties

CAS No. |

49793-39-7 |

|---|---|

Molecular Formula |

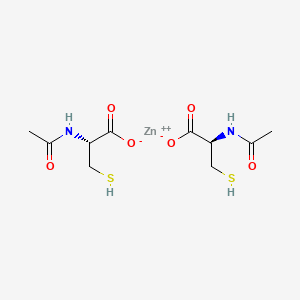

C10H16N2O6S2Zn |

Molecular Weight |

389.8 g/mol |

IUPAC Name |

zinc;(2R)-2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/2C5H9NO3S.Zn/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |

InChI Key |

KNVKDNCWDNRTOE-SCGRZTRASA-L |

SMILES |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Zn+2] |

Canonical SMILES |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |

Key on ui other cas no. |

49793-39-7 |

Synonyms |

Acétylcystéine GNR acebraus Acemuc Acetabs Acetylcystein AL Acetylcystein Atid Acetylcystein Heumann Acetylcystein Trom Acetylcystein, mentopin Acetylcysteine Acetylcysteine Hydrochloride Acetylcysteine Sodium Acetylcysteine Zinc Acetylcysteine, (D)-Isomer Acetylcysteine, (DL)-Isomer Acetylcysteine, Monoammonium Salt Acetylcysteine, Monosodium Salt Acetylin Acetyst Acid, Mercapturic Airbron Alveolex Azubronchin Bisolvon NAC Bromuc Broncho Fips Broncho-Fips BronchoFips Broncholysin Broncoclar Codotussyl Cystamucil Dampo Mucopect durabronchal Eurespiran Exomuc Fabrol Fluimucil Fluprowit Frekatuss Genac Hoestil Hustengetränk, Optipect Hydrochloride, Acetylcysteine Ilube Jenacystein Jenapharm Lantamed Larylin NAC Lindocetyl M Pectil M-Pectil mentopin Acetylcystein Mercapturic Acid Monoammonium Salt Acetylcysteine Monosodium Salt Acetylcysteine MPectil Muciteran Muco Sanigen Mucomyst Mucopect, Dampo Mucosil Mucosol Mucosolvin N Acetyl L cysteine N Acetylcysteine N-Acetyl-L-cysteine N-Acetylcysteine NAC AL NAC Zambon NAC, Bisolvon Optipect Hustengetränk Sanigen, Muco Siccoral Siran Sodium, Acetylcysteine Solmucol Zambon, NAC Zinc, Acetylcysteine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.